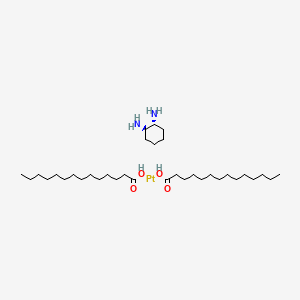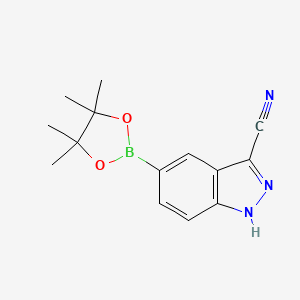![molecular formula C23H24N6OS B2593357 N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-26-1](/img/structure/B2593357.png)
N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also contains a pyrazole ring and a thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . For example, pyrazolo[3,4-d]thiazoles were prepared by the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings including a triazole ring, a pyrazole ring, and a thiazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R .Chemical Reactions Analysis
The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .Scientific Research Applications
- Poly(3,4-ethylenedioxythiophene)/poly(styrene sulfonate) (PEDOT:PSS) is a popular solution-processable hole-transporting layer used in organic semiconductor devices. The compound you mentioned could potentially serve as a hole transport material in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
- Researchers have explored blending linear hole transport polymers (such as TFB, poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine)) with new cross-linkable hole transport materials to enhance hole mobility .
Organic Electronics and Semiconductors
Mechanism of Action
properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-3-4-5-17-8-10-18(11-9-17)26-20(30)14-31-23-21-22(24-15-25-23)29(28-27-21)19-12-6-16(2)7-13-19/h6-13,15H,3-5,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIOFFOSEBYUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2593274.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2593275.png)


![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)






amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)

